
3-Methoxy-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxybenzaldehyde as the starting material.
Halogenation: The benzaldehyde undergoes halogenation to introduce the trifluoromethyl group, resulting in 3-methoxy-5-(trifluoromethyl)benzaldehyde.
Cyanation: The aldehyde group is then converted to a nitrile group through a cyanation reaction, yielding this compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in 3-methoxy-5-(trifluoromethyl)aniline.
Substitution: Substitution reactions can replace the methoxy or trifluoromethyl groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Products include carboxylic acids and ketones.
Reduction: The major product is the corresponding amine.
Substitution: The products vary widely based on the substituents introduced.
Scientific Research Applications
Organic Synthesis
Building Block in Pharmaceuticals:
3-Methoxy-5-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly notable for its role in developing spleen tyrosine kinase inhibitors and other bioactive compounds. The compound's unique functional groups allow for diverse chemical reactions, facilitating the construction of complex molecular architectures.
Synthetic Routes:
The synthesis typically involves:
- Starting Material: 3-methoxybenzaldehyde.
- Halogenation: Introduction of the trifluoromethyl group.
- Cyanation: Conversion of the aldehyde to a nitrile.
Biochemical Applications
Enzyme Inhibition Studies:
The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding. Compounds with trifluoromethyl groups often exhibit enhanced biological activities due to their ability to modulate electronic properties, making them suitable for pharmacological exploration .
Interaction Studies:
Molecular docking simulations are employed to predict interactions between this compound and biological targets. Such studies can reveal insights into its potential therapeutic effects and binding affinities with enzymes or receptors relevant to drug development.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it advantageous for applications that require specific reactivity or stability under various conditions .
Environmental Stability:
The stability of this compound under environmental conditions is critical for its industrial use. It should be stored in dry environments at room temperature to maintain its integrity and effectiveness.
Case Studies
Several studies highlight the applications of this compound:
- Pharmaceutical Development:
- Enzyme Targeting:
Mechanism of Action
The mechanism by which 3-Methoxy-5-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
3-Methoxy-5-(trifluoromethyl)phenylboronic Acid: This compound is structurally similar but contains a boronic acid group instead of a nitrile group.
3-Methoxy-5-(trifluoromethyl)aniline: This compound has an amine group instead of a nitrile group.
Uniqueness: 3-Methoxy-5-(trifluoromethyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to its similar compounds. Its nitrile group, in particular, makes it a versatile intermediate in organic synthesis.
Biological Activity
3-Methoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by a benzene ring with a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-CN). Its molecular formula is C9H6F3N, and it has a molecular weight of approximately 201.15 g/mol. The unique combination of these functional groups imparts distinct chemical properties, making this compound of interest in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry.
The presence of the trifluoromethyl group is known to enhance the biological activity of compounds due to its influence on lipophilicity and electronic properties. This modification can lead to better binding interactions with biological targets, making it a valuable candidate for pharmacological exploration.
Biological Activity Overview
While specific biological activities of this compound have not been extensively documented, related compounds with similar structural features have shown significant biological activities such as enzyme inhibition and receptor binding. This section summarizes the potential biological activities inferred from related studies.
Table 1: Comparison of Biological Activities of Related Compounds
The mechanism by which this compound exerts its potential biological effects is likely related to its ability to modulate enzyme activity and receptor interactions. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better interaction with lipid membranes and proteins.
Molecular Docking Studies
Molecular docking simulations are often employed to predict interactions between compounds like this compound and biological targets. These studies suggest that the compound may bind effectively to various enzymes or receptors relevant to therapeutic applications, although specific data for this compound is limited.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential applications of this compound:
- Antiprotozoal Activity : A study evaluated derivatives of trifluoromethyl-substituted phenyl compounds against protozoa such as E. histolytica and G. intestinalis. The findings indicated that structural modifications significantly influenced antiprotozoal potency, suggesting that similar modifications in this compound could yield favorable results .
- Cancer Research : Compounds containing trifluoromethyl groups have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may provide similar therapeutic benefits .
- Enzyme Inhibition : The ability of trifluoromethylated compounds to inhibit enzymes has been documented in several studies, indicating that such compounds can serve as lead structures for drug development targeting specific biochemical pathways .
Q & A
Q. Basic: What are the key steps and optimal conditions for synthesizing 3-Methoxy-5-(trifluoromethyl)benzonitrile?
Methodological Answer:
The synthesis typically involves a multi-step protocol starting with halogenated benzonitrile precursors. Key steps include:
Methoxy Group Introduction : Methoxylation via nucleophilic aromatic substitution (SNAr) using sodium methoxide under anhydrous conditions at 80–100°C.
Trifluoromethylation : Employing Ruppert-Prakash reagents (e.g., TMSCF₃) in the presence of a catalytic Cu(I) complex to install the -CF₃ group.
Purification : Continuous flow reactors are used to enhance yield (up to 85%) and reduce by-products (e.g., unreacted intermediates) .
Table 1: Synthesis Parameters
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Methoxylation | NaOMe, DMF, 100°C, 12h | 70 | 90 |
Trifluoromethylation | TMSCF₃, CuI, DCM, 40°C, 24h | 65 | 88 |
Continuous Flow | Reactor residence time: 30 min | 85 | 95 |
Q. Basic: How can researchers ensure high purity during isolation and characterization?
Methodological Answer:
Critical purification steps include:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (4:1) to separate polar by-products.
- Crystallization : Recrystallize from ethanol/water (3:1) at -20°C to achieve >98% purity.
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards. NMR (¹H/¹³C/¹⁹F) and HRMS validate structural integrity .
Q. Advanced: How can reaction conditions be optimized for selective functionalization of the nitrile group?
Methodological Answer:
The nitrile group can be selectively modified under controlled conditions:
- Reduction to Amine : Use H₂ gas (1 atm) with 10% Pd/C in ethanol at 50°C for 6h. Monitor via IR spectroscopy (disappearance of -C≡N stretch at ~2230 cm⁻¹).
- Hydrolysis to Carboxylic Acid : Treat with concentrated H₂SO₄ (80°C, 4h), yielding 3-methoxy-5-(trifluoromethyl)benzoic acid.
Key Consideration : Competing reactions (e.g., -OCH₃ demethylation) are minimized by avoiding strong bases or prolonged heating .
Q. Advanced: What computational strategies predict the compound’s reactivity in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilic Reactivity : Fukui indices identify electron-deficient positions (e.g., para to -CF₃) for nucleophilic attacks.
- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of intermediates to assess reaction feasibility.
Case Study : DFT predicted regioselective nitration at the 4-position, confirmed experimentally via NOE NMR .
Q. Advanced: How to design mechanistic studies to resolve contradictory data on its biological activity?
Methodological Answer:
Address discrepancies (e.g., variable IC₅₀ values in enzyme assays) via:
Binding Affinity Assays : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., kinases).
Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
Comparative Studies : Use structural analogs (e.g., 5-fluoro derivatives) to isolate the role of -CF₃ and -OCH₃ groups .
Table 2: Bioactivity Profiling
Target Protein | Assay Type | IC₅₀ (µM) | Notes |
---|---|---|---|
EGFR Kinase | SPR | 0.45 | Competitive inhibition |
CYP3A4 | Microsomal | >100 | Low metabolic clearance |
Q. Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize trifluoromethylation parameters (temperature, catalyst loading).
- Quality Control : Enforce strict limits on residual solvents (e.g., DMF < 500 ppm) via GC-MS .
Q. Advanced: How to evaluate its potential as a photoaffinity label for target identification?
Methodological Answer:
- Photoactivation : Introduce a diazirine moiety via Suzuki coupling to generate a UV-crosslinkable derivative (λ = 365 nm).
- Pull-Down Assays : Combine with biotin-streptavidin affinity chromatography to isolate bound proteins.
- Mass Spectrometry : LC-MS/MS identifies labeled targets in cellular lysates .
Preparation Methods
Palladium-Catalyzed Cyanation of Halogenated Trifluoromethylbenzenes
Starting Materials and Cyanating Agents
The common starting material is halogenated trifluoromethylbenzene derivatives, such as 3-methoxy-5-(trifluoromethyl)chlorobenzene or bromobenzene analogs. The cyanation reaction replaces the halogen with a nitrile group.
Cyanating agents include:
- Potassium ferrocyanide (K4[Fe(CN)6]) — preferred for low toxicity and cost.
- Potassium cyanide, sodium cyanide — toxic, less favored industrially.
- Trimethylsilyl cyanide (TMSCN) — moisture sensitive and expensive.
Potassium ferrocyanide is favored due to its stability, low toxicity, and cost-effectiveness, making it suitable for industrial scale synthesis.
Catalysts and Ligands
Palladium acetate (Pd(OAc)2) is the catalyst of choice, often paired with bidentate phosphine ligands to enhance catalytic activity and selectivity.
A particularly effective ligand is 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), which has been shown to enable high conversion rates and yields (>90%) in cyanation reactions of trifluoromethyl chlorobenzenes.
Reaction Conditions
- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) are preferred due to good solubility of reactants and catalyst stability.
- Temperature: Optimal reaction temperatures range from 160 °C to 190 °C, with 170 °C being ideal for balancing reaction rate and minimizing side reactions.
- Base: Inorganic bases such as sodium carbonate (Na2CO3), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are added to facilitate the reaction.
- Atmosphere: Reactions are conducted under inert atmosphere (nitrogen or argon) and dry conditions to prevent catalyst deactivation and side reactions.
Typical Procedure
A representative procedure involves charging the halogenated trifluoromethylbenzene, potassium ferrocyanide (20–25 mol%), palladium acetate (0.2–1 mol%), Xantphos (in a molar ratio of 2:1 relative to Pd), and base into a dry reactor with DMF or NMP. The mixture is heated to 170 °C under nitrogen for several hours until completion. After reaction, the mixture is cooled, filtered, and the product is isolated by standard extraction and purification methods.
Summary Table of Key Preparation Parameters
Parameter | Optimal Range / Conditions | Notes |
---|---|---|
Starting material | 3-Methoxy-5-(trifluoromethyl)chlorobenzene or bromobenzene | Halogenated intermediate |
Cyanating agent | Potassium ferrocyanide (K4[Fe(CN)6]) | 20–25 mol% for full conversion |
Catalyst | Palladium acetate (Pd(OAc)2) | 0.2–1 mol% |
Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Pd:ligand molar ratio 1:2 |
Base | Sodium carbonate, potassium carbonate, cesium carbonate | 0.2–1 equivalent relative to starting material |
Solvent | N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) | Polar aprotic solvents preferred |
Temperature | 160–190 °C (optimum ~170 °C) | Higher temps improve yield but risk side reactions |
Atmosphere | Inert gas (N2 or Ar), dry conditions | Prevents catalyst deactivation and side reactions |
Yield | >90% | High yield with optimized conditions |
Research Findings and Industrial Relevance
- The use of potassium ferrocyanide as a cyanide source significantly reduces toxicity and environmental impact compared to traditional cyanides.
- The ligand Xantphos is critical for high catalytic efficiency and selectivity; other ligands yield lower conversion rates.
- Dry and inert atmosphere conditions are essential to maintain catalyst activity and product purity.
- Industrial scale synthesis benefits from continuous flow reactors to optimize heat and mass transfer, improving yield and reducing by-products.
- Post-reaction purification is straightforward, typically involving aqueous workup and organic solvent extraction.
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMSXBUFGYTQPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650532 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868167-61-7 | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868167-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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